molecular formula C9H11N5O3 B6155807 N-methyl-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide CAS No. 333305-15-0

N-methyl-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide

Cat. No.: B6155807
CAS No.: 333305-15-0
M. Wt: 237.2
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Description

N-methyl-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide is a synthetic organic compound belonging to the purine family This compound is characterized by its complex structure, which includes a purine ring system substituted with a methyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Acetamide Formation: The acetamide moiety is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially yielding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the purine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-methyl-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its ability to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-methyl-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The purine ring system allows it to mimic natural nucleotides, enabling it to bind to nucleotide-binding sites on enzymes, thereby inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in cocoa, with mild stimulant effects.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

N-methyl-2-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

333305-15-0

Molecular Formula

C9H11N5O3

Molecular Weight

237.2

Purity

95

Origin of Product

United States

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